Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate
CAS No.: 2070896-55-6
Cat. No.: VC16552861
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2070896-55-6 |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | methyl 2-(6-methyl-2,3-dihydro-1-benzofuran-3-yl)acetate |
| Standard InChI | InChI=1S/C12H14O3/c1-8-3-4-10-9(6-12(13)14-2)7-15-11(10)5-8/h3-5,9H,6-7H2,1-2H3 |
| Standard InChI Key | GCGSNIJFPMFHPI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(CO2)CC(=O)OC |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The core structure of Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate consists of a benzofuran ring system partially saturated at the 2,3-positions, creating a dihydrofuran moiety. The 6-methyl group and 3-acetate substituent introduce steric and electronic modifications that influence reactivity and biological interactions. The IUPAC name, methyl 2-(6-methyl-2,3-dihydro-1-benzofuran-3-yl)acetate, reflects these functional groups.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| CAS Number | 2070896-55-6 |
| SMILES | CC1=CC2=C(C=C1)C(CO2)CC(=O)OC |
| InChI Key | GCGSNIJFPMFHPI-UHFFFAOYSA-N |
Spectroscopic Characterization
Though experimental spectral data for this compound is scarce, analogous dihydrobenzofurans are typically characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the methyl group at C6 would produce a singlet in ¹H NMR (δ ~2.3 ppm), while the acetate’s carbonyl group would appear near δ 170 ppm in ¹³C NMR . Computational methods like density functional theory (DFT) could predict vibrational frequencies and electronic transitions, as demonstrated for related benzofuran-carboxamide derivatives .
Synthesis and Optimization
Synthetic Pathways
The synthesis of Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate likely follows strategies employed for similar dihydrobenzofurans, such as transition metal-catalyzed cyclization or intramolecular epoxide ring-opening reactions . A plausible route involves:
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Friedel-Crafts Acylation: Introducing the acetate group via acetylation of a phenol precursor.
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Cyclization: Using palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to facilitate ring closure, as seen in gram-scale syntheses of related compounds .
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Methylation: Installing the 6-methyl group through alkylation or cross-coupling reactions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Pd(OAc)₂, XPhos, NMP, 80°C, 24h | 85% |
| Methylation | CH₃I, K₂CO₃, DMF, rt | 75% |
Challenges in Purification
The polar acetate group and hydrophobic benzofuran core necessitate optimized chromatographic conditions (e.g., silica gel with toluene:ethyl ether gradients) . Impurities from incomplete cyclization or over-alkylation are common, requiring rigorous NMR and MS validation.
Biological Activities and Mechanisms
Anticancer Properties
Preliminary assays on analogous compounds reveal pro-apoptotic effects in cancer cell lines. For instance, chloro-substituted derivatives induce caspase-3 activation and mitochondrial membrane depolarization. The methyl group in Methyl 6-Methyl-2,3-dihydrobenzofuran-3-acetate may similarly modulate kinase signaling pathways, though in vitro validation is needed.
Antimicrobial Efficacy
Benzofuran cores exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis. The acetate moiety’s electronegativity could enhance binding to penicillin-binding proteins, a hypothesis requiring microbiological assays.
Computational and Theoretical Insights
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311++G(d,p) level predict the compound’s stability, with natural bond orbital (NBO) analysis indicating strong hyperconjugative interactions between the furan oxygen lone pairs and σ*(C-C) orbitals . The HOMO-LUMO gap (~4.2 eV) suggests moderate reactivity, aligning with its potential as a pharmacophore.
Industrial and Research Applications
Medicinal Chemistry
As a scaffold for drug discovery, this compound’s modular structure allows derivatization at the 3-acetate and 6-methyl positions. Lead optimization could yield selective COX-2 inhibitors with reduced gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs (NSAIDs).
Material Science
The rigid benzofuran core and ester functionality make it a candidate for organic semiconductors or liquid crystals. Thin-film studies are needed to assess charge transport properties.
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